molecular formula C22H27N3O3 B13805228 3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea CAS No. 70166-88-0

3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea

Cat. No.: B13805228
CAS No.: 70166-88-0
M. Wt: 381.5 g/mol
InChI Key: FPUULYOEOBQOOG-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways due to its functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea likely involves multiple steps, including the formation of the urea linkage and the incorporation of the piperidine and phenyl groups. Typical synthetic routes might include:

    Step 1: Formation of the piperidine ring.

    Step 2: Introduction of the phenyl group.

    Step 3: Formation of the urea linkage through reaction with isocyanates or carbamates.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Catalysts: Use of catalysts to increase reaction rates.

    Solvents: Selection of appropriate solvents for each reaction step.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the hydroxy group to a ketone.

    Reduction: Reduction of the urea linkage to form amines.

    Substitution: Nucleophilic substitution reactions at the phenyl or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

  • **Reducing

Properties

CAS No.

70166-88-0

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

N-[(2,6-dimethylphenyl)carbamoyl]-2-(4-hydroxy-4-phenylpiperidin-1-yl)acetamide

InChI

InChI=1S/C22H27N3O3/c1-16-7-6-8-17(2)20(16)24-21(27)23-19(26)15-25-13-11-22(28,12-14-25)18-9-4-3-5-10-18/h3-10,28H,11-15H2,1-2H3,(H2,23,24,26,27)

InChI Key

FPUULYOEOBQOOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC(=O)CN2CCC(CC2)(C3=CC=CC=C3)O

Origin of Product

United States

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